6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine
Description
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-9-4-5-10-11(8-9)14-7-6-13-10/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
LRUACACEKWCKSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-(tert-Butoxy)-2,3-dihydrobenzo[b]dioxine
General Synthetic Strategy
The synthesis of 6-(tert-Butoxy)-2,3-dihydrobenzo[b]dioxine typically involves the following key steps:
- Formation of the 2,3-dihydrobenzo[b]dioxine core via cyclization of 2,3-dihydroxybenzoic acid derivatives.
- Introduction of the tert-butoxy group at the 6-position through selective alkylation or protection strategies.
- Functional group manipulations such as esterification, amide formation, or halogenation as intermediates for further derivatization.
Stepwise Preparation Protocols
Cyclization to Form 2,3-Dihydrobenzo[b]dioxine Core
- Starting from 2,3-dihydroxybenzoic acid , the compound is first esterified using methanol and concentrated sulfuric acid under reflux conditions to yield the methyl ester intermediate.
- This intermediate is then subjected to alkylation with 1,2-dibromoethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 65°C for 24 hours, facilitating ring closure to form the benzodioxane ring system.
- The resulting ester is hydrolyzed using lithium hydroxide to regenerate the carboxylic acid functionality, which serves as a precursor for further modifications.
Introduction of tert-Butoxy Group (O-tert-Butyl Protection)
- The tert-butoxy group is introduced via O-alkylation of the phenolic hydroxyl group at the 6-position.
- This is commonly achieved by treatment of the phenolic intermediate with tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like DMF or tetrahydrofuran (THF).
- The reaction proceeds via nucleophilic substitution, selectively installing the bulky tert-butoxy group to protect or modify the phenol functionality.
Alternative Protection via tert-Butoxycarbonyl (Boc) Group
- In some synthetic routes, the tert-butoxy group is introduced as a tert-butoxycarbonyl (Boc) protecting group on amine or hydroxyl functionalities.
- This involves reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- The Boc group can be selectively removed later under acidic conditions if needed, providing synthetic flexibility.
Conversion to Other Functional Derivatives
- The carboxylic acid group on the benzodioxane ring can be converted to acid chlorides using thionyl chloride (SOCl2) at reflux temperature (70-85°C) for 1-4 hours.
- These acid chlorides serve as reactive intermediates for amide formation or further coupling reactions with amines or alcohols.
- For example, the acid chloride can be reacted with amines in the presence of triethylamine to form amides with high yields (up to 85%) under mild conditions.
Detailed Experimental Data and Reaction Conditions
Research Findings and Optimization Insights
- The Knoevenagel condensation method was explored for further modifications of benzodioxane derivatives but showed low yields (<10%) due to the weak acidity of methylene protons adjacent to the dioxane ring. Attempts to improve yields by microwave irradiation and different solvents were unsuccessful.
- The use of mixed-anhydride methods for amide formation from carboxylic acids provided efficient conversion with good yields and purity.
- Protection of phenolic hydroxyl groups with bulky tert-butoxy groups improved compound stability and selectivity in subsequent synthetic steps.
- Acid chlorides derived from 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid were successfully used to synthesize a variety of amide and ester derivatives, demonstrating versatility in functional group transformations.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The tert-butoxy group acts as a strong electron-donating substituent, directing electrophilic attack to the ortho and para positions relative to itself. Key reactions include:
a. Nitration
-
Reaction with nitric acid (HNO₃) in sulfuric acid yields nitro derivatives. A study on benzodioxane analogs demonstrated nitration at the 5-position (ortho to the tert-butoxy group) with 72% yield under mild conditions (0–5°C) .
b. Halogenation
-
Bromination using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN) selectively halogenates the benzodioxine ring. For example, iodinated analogs like 6-iodo-2,3-dihydrobenzo[b] dioxine were synthesized in 51% yield via sequential bromination and iodide substitution .
c. Sulfonation
-
Sulfur trioxide (SO₃) in fuming sulfuric acid produces sulfonic acid derivatives, though limited data exists for tert-butoxy-substituted benzodioxines.
Functional Group Transformations
The dioxane ring and tert-butoxy group participate in selective modifications:
a. Oxidation
b. Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the dioxane ring to a diol in rare cases but primarily preserves the structure.
c. Alkylation/Acylation
-
The oxygen atoms in the dioxane ring can act as nucleophiles. For example, alkylation with methyl iodide (CH₃I) in the presence of NaH forms methoxy derivatives.
Cross-Coupling Reactions
The compound serves as a substrate in transition-metal-catalyzed reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 65–78% | |
| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Aryl amines | 58% |
Ring-Opening Reactions
Acid-mediated cleavage of the dioxane ring occurs under harsh conditions:
-
Treatment with concentrated HCl at reflux opens the ring to form diol intermediates, which can further dehydrate to catechol derivatives .
Stability and Reactivity Data
| Property | Value | Conditions | Source |
|---|---|---|---|
| Melting Point | 90–91°C | – | |
| Log P | 2.8 | Predicted | |
| Hydrolytic Stability | Stable in neutral pH | 25°C, 24h |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Research has indicated that derivatives of 6-(tert-butoxy)-2,3-dihydrobenzo[b][1,4]dioxine exhibit potential anticancer activity. A study demonstrated that modifications to the compound could enhance its efficacy against various cancer cell lines. For instance, compounds with specific substituents showed inhibition of cell proliferation, suggesting their utility as anticancer agents.
Case Study:
- Compound: 6-(tert-butoxy)-2,3-dihydrobenzo[b][1,4]dioxine derivatives
- Cell Line Tested: MCF-7 (breast cancer)
- Inhibition Rate: 50% at a concentration of 10 µM
1.2 Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit acetylcholinesterase suggests potential applications in treating Alzheimer's disease.
Case Study:
- Assay Type: In vitro acetylcholinesterase inhibition
- IC50 Value: 25 µM
Synthesis and Derivative Development
2.1 Synthesis of Novel Compounds
The synthesis of 6-(tert-butoxy)-2,3-dihydrobenzo[b][1,4]dioxine can lead to the development of various derivatives with enhanced biological activities. These derivatives have been synthesized through reactions involving sulfonamides and acetamides.
Table 1: Synthesis Overview
| Compound Name | Synthetic Route | Biological Activity |
|---|---|---|
| 6-(tert-butoxy)-N-(4-methylphenyl)sulfonamide | Reaction with sulfonyl chloride | Antidiabetic |
| 6-(tert-butoxy)-N-(un/substituted phenyl)acetamide | Reaction with acetamides | Neuroprotective |
Photophysical Properties
Research has also focused on the photophysical properties of compounds related to 6-(tert-butoxy)-2,3-dihydrobenzo[b][1,4]dioxine. These properties are crucial for applications in photodynamic therapy and solar energy conversion.
Case Study:
- Compound: Tetrakis(6-tert-butoxy-2,3-dihydrobenzo[b][1,4]dioxine) phthalocyaninato complexes
- Findings: High singlet oxygen quantum yield indicating potential in photodynamic applications.
Environmental Applications
The eco-friendly synthesis methods for producing derivatives of 6-(tert-butoxy)-2,3-dihydrobenzo[b][1,4]dioxine have been highlighted in recent studies. These methods reduce waste and improve sustainability in chemical manufacturing processes.
Table 2: Green Synthesis Methods
| Method | Description | Advantages |
|---|---|---|
| Microwave-assisted synthesis | Rapid heating for reaction completion | Reduces reaction time and energy consumption |
| Solvent-free reactions | Utilizes solid-state chemistry | Minimizes environmental impact |
Mechanism of Action
The mechanism of action of 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine involves its ability to undergo various chemical transformations. The tert-butoxy group can be selectively removed under acidic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. The compound’s molecular targets and pathways are primarily related to its reactivity and ability to form stable intermediates during chemical processes .
Comparison with Similar Compounds
Data Tables
Table 1. Comparison of PKM2 Activators with Diverse Substituents
Table 2. Impact of Structural Modifications on Activity
Key Research Findings
- Electron-Withdrawing Groups : Superior to benzodioxane in enhancing potency (e.g., 2,6-difluorophenyl, AC50 = 65 nM) .
- Steric Tolerance : The benzodioxane core accommodates bulky substituents (e.g., tert-butoxy) better than phenyl rings .
- Solubility Limitations : Lipophilic benzodioxane derivatives may require formulation optimization compared to polar analogues .
Biological Activity
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine is with a molecular weight of 232.26 g/mol. The structure features a dioxin ring system which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H16O3 |
| Molecular Weight | 232.26 g/mol |
| IUPAC Name | 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine |
The biological activity of 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, potentially influencing metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of the dioxin structure exhibit significant antimicrobial properties. For instance, compounds similar to 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine have shown effectiveness against various bacterial strains in vitro, suggesting potential applications in treating infections caused by resistant bacteria .
Antiviral Activity
In addition to antibacterial effects, there is emerging evidence that this compound may possess antiviral properties. A study demonstrated that certain derivatives exhibited promising activity against Tobacco Mosaic Virus (TMV), highlighting the potential for further exploration in antiviral drug development .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several dioxin derivatives, including 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine. The results indicated that this compound displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
| Compound | MIC (µg/mL) |
|---|---|
| 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine | 32 |
| Standard Antibiotic (e.g., Penicillin) | 16 |
Study 2: Antiviral Activity Against TMV
In another investigation focusing on antiviral properties, the compound was tested at varying concentrations against TMV. The results showed a dose-dependent response with significant inactivation at higher concentrations.
| Concentration (mg/L) | % Inactivation |
|---|---|
| 100 | 45% |
| 500 | 75% |
Q & A
What are the common synthetic routes for preparing 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine, and how can reaction conditions be optimized?
Level : Basic
Methodological Answer :
The compound is typically synthesized via tert-butoxy functionalization of a benzo[1,4]dioxine precursor. A validated approach involves radical-mediated C–H functionalization using tert-butyl benzoperoxoate (TBPB) as an oxidant in 1,4-dioxane solvent at 100°C under inert atmosphere . Key optimization steps include:
- Catalyst selection : TBPB promotes tert-butoxy group insertion via radical intermediates.
- Solvent effects : Polar aprotic solvents like 1,4-dioxane enhance reaction efficiency by stabilizing transition states .
- Temperature control : Maintaining 100°C ensures sufficient activation energy without decomposition.
Post-reaction purification via flash chromatography (ethyl acetate/petroleum ether) yields >90% purity .
How can advanced spectroscopic techniques resolve structural ambiguities in 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine derivatives?
Level : Basic
Methodological Answer :
- NMR : ¹H/¹³C NMR identifies tert-butoxy protons (δ 1.2–1.4 ppm for C(CH₃)₃) and aromatic protons (δ 6.5–7.0 ppm for benzo[d][1,4]dioxine). 2D NMR (COSY, HSQC) confirms connectivity .
- HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 280.1338) validates molecular formula .
- X-ray crystallography : Resolves stereoelectronic effects of the tert-butoxy group on the dioxine ring planarity .
What strategies enable regioselective functionalization of the benzo[1,4]dioxine core in this compound?
Level : Advanced
Methodological Answer :
- Electrophilic substitution : The electron-rich dioxine ring directs electrophiles to the 6-position. tert-Butoxy groups act as steric shields, favoring meta-substitution .
- Cross-coupling : Suzuki-Miyaura reactions with 2,3-dihydrobenzo[b][1,4]dioxin-6-ylboronic acid derivatives enable C–C bond formation at specific positions .
- Radical grafting : TBPB-mediated insertion introduces alkyl/aryl groups at C(sp³)–H sites adjacent to the dioxine oxygen .
How should researchers address contradictions in kinetic data for tert-butoxy group stability under acidic conditions?
Level : Advanced
Methodological Answer :
- Controlled hydrolysis : Compare tert-butoxy cleavage rates in HCl/THF (1:1) at 25°C vs. 50°C. Monitor via TLC or LC-MS to detect intermediates (e.g., benzoquinone derivatives) .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) model transition states to explain discrepancies between experimental and theoretical activation energies .
- Isotopic labeling : Use D₂O or ¹⁸O-labeled reagents to trace hydrolysis pathways and confirm mechanisms .
What mechanistic insights explain the role of 1,4-dioxane in tert-butoxy group transfer reactions?
Level : Advanced
Methodological Answer :
1,4-dioxane acts as both solvent and co-catalyst:
- Radical stabilization : Its cyclic ether structure stabilizes tert-butoxy radicals, prolonging their lifetime for insertion .
- Hydrogen-bonding interactions : Oxygen atoms in dioxane coordinate with TBPB, lowering the activation barrier for peroxide bond cleavage .
Kinetic isotope effect (KIE) studies using deuterated dioxane confirm its role in rate-determining steps .
What experimental precautions ensure the stability of 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine during storage?
Level : Basic
Methodological Answer :
- Inert atmosphere : Store under argon or nitrogen to prevent oxidation of the dioxine ring .
- Low-temperature storage : –20°C in amber vials minimizes thermal degradation and photolytic cleavage of the tert-butoxy group .
- Moisture control : Use molecular sieves in storage containers to avoid hydrolysis .
How can researchers design biological activity studies for derivatives of this compound?
Level : Advanced
Methodological Answer :
- Structural analogs : Introduce pharmacophores like triazolone or nitrothiazole groups (e.g., 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one) for antimicrobial screening .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) using HEK-293 or HeLa cell lines.
- ADMET profiling : Simulate pharmacokinetics (LogP ≈ 2.5–3.0) to optimize bioavailability .
What computational methods predict the electronic effects of substituents on the benzo[1,4]dioxine core?
Level : Advanced
Methodological Answer :
- DFT calculations : Optimize geometries at the M06-2X/def2-TZVP level to assess substituent effects on HOMO/LUMO energies .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to model aggregation behavior.
- QSAR modeling : Correlate tert-butoxy group orientation (dihedral angles) with biological activity using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
